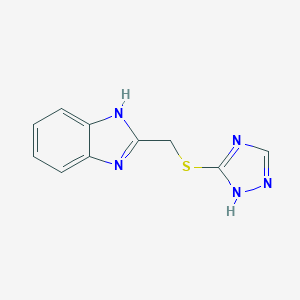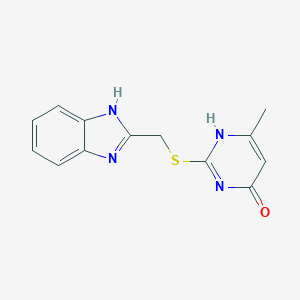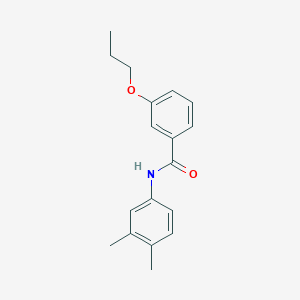
1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
Mecanismo De Acción
The mechanism of action of 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide is not fully understood, but it is thought to involve the modulation of cellular signaling pathways. This compound has been found to inhibit the activity of certain enzymes and transcription factors, which play important roles in cellular processes such as inflammation and cancer development. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide has a variety of biochemical and physiological effects, depending on the specific application. In anti-inflammatory research, this compound has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In anti-bacterial research, it has been found to have activity against a range of bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide in lab experiments is its versatility. This compound has been found to have a range of applications in different fields, making it a valuable tool for researchers with diverse interests. It is also relatively easy to synthesize and purify, which makes it accessible to a wide range of labs. One limitation of using this compound is its potential toxicity, particularly in high doses. Researchers must take care to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for research on 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of new applications for this compound, particularly in drug discovery and development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity in different contexts. Finally, there is a need for more studies on the efficacy of this compound in animal models and clinical trials, to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide involves the reaction of benzimidazole with 4H-1,2,4-triazole-3-thiol in the presence of a suitable oxidizing agent. The reaction is typically carried out under mild conditions and yields a high purity product. Several methods have been developed for the synthesis of this compound, with variations in the reaction conditions and starting materials.
Aplicaciones Científicas De Investigación
1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide has been widely used in scientific research due to its diverse range of applications. This compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a valuable tool for researchers in these fields. It has also been studied for its potential use in drug discovery and development, as well as for its ability to modulate cellular signaling pathways.
Propiedades
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-2-4-8-7(3-1)13-9(14-8)5-16-10-11-6-12-15-10/h1-4,6H,5H2,(H,13,14)(H,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVXYDYFZZOZAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC=NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(4-methoxyphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B495107.png)
![3-[2-(2-m-Tolyloxy-ethylsulfanyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B495108.png)
![3-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B495109.png)

![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B495112.png)

![3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B495116.png)
![8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B495117.png)
![N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495121.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495123.png)
![N-(1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495125.png)
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol](/img/structure/B495128.png)
